8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride is a compound that belongs to the family of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes and pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: A structurally related compound with different substituents.
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride: A compound with an oxygen atom in the bicyclic structure.
Uniqueness
8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific aminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H19ClN2 |
---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
2-(3-azabicyclo[3.2.1]octan-8-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c10-4-3-9-7-1-2-8(9)6-11-5-7;/h7-9,11H,1-6,10H2;1H |
InChI Key |
GHBJZTPPSPVRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC1C2CCN.Cl |
Origin of Product |
United States |
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